(2-((Diisopropylamino)methyl)phenyl)boronic acid

Carboxylic anhydride synthesis Bifunctional organocatalysis Green chemistry

Stoichiometric coupling reagents generate toxic waste and require extensive purification in amide synthesis. (2-((Diisopropylamino)methyl)phenyl)boronic acid (CAS 95753-26-7) is a bifunctional aminoboronic acid catalyst that mediates direct amide bond formation at 5-10 mol% loading with water as the sole byproduct. • Catalyzes condensation of sterically hindered amines and polyfunctional carboxylic acids without epimerization. • Replaces corrosive p-toluenesulfonic acid in anhydride synthesis (≥70% yield). • Supplied at ≥98% purity; stored at 2-8°C; ships at ambient temperature.

Molecular Formula C13H22BNO2
Molecular Weight 235.13 g/mol
CAS No. 95753-26-7
Cat. No. B1313301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-((Diisopropylamino)methyl)phenyl)boronic acid
CAS95753-26-7
Molecular FormulaC13H22BNO2
Molecular Weight235.13 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1CN(C(C)C)C(C)C)(O)O
InChIInChI=1S/C13H22BNO2/c1-10(2)15(11(3)4)9-12-7-5-6-8-13(12)14(16)17/h5-8,10-11,16-17H,9H2,1-4H3
InChIKeyOZJANVKXMUYIQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Performance Edge of (2-((Diisopropylamino)methyl)phenyl)boronic Acid


CAS 95753-26-7, (2-((Diisopropylamino)methyl)phenyl)boronic acid, is an ortho-substituted arylboronic acid featuring a sterically hindered diisopropylaminomethyl group. It belongs to the class of bifunctional aminoboronic acid catalysts, where the Lewis acidic boron center and Lewis basic nitrogen cooperatively mediate transformations such as direct amide formation and carboxylic anhydride synthesis [1][2]. Unlike simple phenylboronic acids, the ortho-aminoalkyl substituent enables a dual-activation mechanism that is critical for catalytic turnover, positioning this compound as a specialized tool for challenging condensation reactions.

Catalyst Class Bifunctional Lewis acid–base organocatalyst
Key Mechanism Dual-activation via sterically protected boron center
Primary Workflow Direct amide formation; anhydride synthesis

No Simple Substitute for (2-((Diisopropylamino)methyl)phenyl)boronic Acid


Generic phenylboronic acids and even ortho-substituted analogs that lack the diisopropylaminomethyl group fail to reproduce the catalytic performance of this compound. The diisopropylamino group provides both steric bulk and electronic modulation: it inhibits formation of an inactive intramolecular B–N chelate, ensuring the boron center remains Lewis acidic and available for substrate activation [1]. By contrast, less hindered amino‑boronic acids (e.g., the dimethylamino analog) form stable B–N adducts that quench catalytic activity, while non‑amino boronic acids cannot engage the bifunctional mechanism at all [2]. These structural requirements mean that substitution with a structurally simpler boronic acid is not merely a performance downgrade but results in complete loss of the desired catalytic function.

Critical Generic phenylboronic acids lack the ortho-dialkylaminomethyl group and do not engage the bifunctional mechanism.
Mechanism Less hindered amino‑boronic acids (e.g., dimethylamino analog) form inactive B–N chelates, quenching catalytic turnover.
Outcome Substitution may result in complete loss of catalytic function, not merely reduced yield.

Performance Benchmarks of (2-((Diisopropylamino)methyl)phenyl)boronic Acid


Anhydride Catalysis: Ortho-Aminoalkyl vs. Non-Amino

In the catalytic dehydration of phthalic acid to phthalic anhydride, (2-((diisopropylamino)methyl)phenyl)boronic acid delivers high yield, whereas the non‑amino‑substituted analogue 2,4,6‑trimethylphenylboronic acid yields only 7% under identical conditions (heptane reflux, 12 h, molecular sieves). The patent explicitly states that a boronic acid lacking the ortho‑dialkylaminomethyl group is essentially inactive [1]. The mono‑ortho compound (Example 7) produced phthalic anhydride in high yield, comparable to the 72–81% range obtained with the 2,6‑bis(diisopropylaminomethyl) analog [1].

Anhydride Catalysis
Head-to-head
High yield≥10× vs. non-amino vs 2,4,6‑Trimethylphenylboronic acid: 7% yield
Ortho‑aminoalkyl substituent is mechanistically essential for catalytic anhydride synthesis.
Heptane reflux, 12 h, 3 Å sieves; yield by ¹H NMR.
Carboxylic anhydride synthesis Bifunctional organocatalysis Green chemistry

Self-Quenching Resistance: Diisopropylamino vs. Dimethylamino

2‑(Diisopropylaminomethyl)phenylboronic acid is described as an “exceptional catalyst for the direct amide formation of less reactive amine‑carboxylic acid combinations” [1]. Its superior activity is attributed to the bulky diisopropylamino group that inhibits intramolecular B–N coordination, thereby preserving the free Lewis acidic boron center for substrate activation [2]. In contrast, the less‑hindered dimethylamino analogue, 2‑(dimethylaminomethyl)phenylboronic acid, forms a stable B–N chelate that attenuates catalytic activity by sequestering the boron atom [2][3].

Self-Quenching Resistance
Class-level
Exceptional activity (sterically demanding pairs) vs Dimethylamino analog: attenuated by B–N chelation
Bulky diisopropylamino group prevents catalyst self‑quenching, preserving Lewis acidity.
Structural basis: B–N distance >3.5 Å vs. ~1.7 Å for dimethylamino analog (X-ray, ¹¹B NMR).
Direct amide formation Bifunctional catalysis Lewis acid–Lewis base cooperativity

Mild Acidity, High Anhydride Yield vs. p-TsOH

In phthalic anhydride synthesis, p‑toluenesulfonic acid (p‑TsOH) delivers an 88% yield but is a strong acid that corrodes iron‑based reactors and promotes reversible hydrolysis of the anhydride product [1]. (2‑((Diisopropylamino)methyl)phenyl)boronic acid achieves a comparably high yield (≥70%, based on Example 7 and its bis‑analog entries) while operating under mild, non‑corrosive conditions, thereby eliminating the need for specialized corrosion‑resistant equipment [1].

Mild Acidity vs. p-TsOH
Cross-study
High yield (≥70%), mild acidity vs p‑TsOH: 88% yield, strong acid (corrosive)
Comparable yield without corrosion risk; supports use in standard stainless‑steel reactors.
Phthalic anhydride synthesis; heptane reflux, 12 h.
Green chemistry Industrial anhydride production Corrosion-safe catalysis

Bifunctional Organocatalyst for Amide Coupling

The Whiting group demonstrated that 2‑(diisopropylaminomethyl)phenylboronic acid catalyzes direct condensation of carboxylic acids with amines to form amides, generating only water as a stoichiometric by‑product [1]. This protocol circumvents traditional stoichiometric coupling reagents (e.g., EDC/HOBt, HATU) that produce toxic by‑products and require aqueous work‑up. The catalyst is effective even for sterically hindered and poorly nucleophilic amine substrates, a long‑standing challenge in peptide and medicinal chemistry [1][2]. Electron‑withdrawing substituents on the phenyl ring further enhance reactivity, allowing tunable activity for specific substrate classes [2].

Amide Coupling
Supporting evidence
5–10 mol% catalyst, H₂O only by-product, >85% atom economy
Catalytic alternative to stoichiometric coupling reagents; broad scope including sterically hindered amines.
Toluene or fluorobenzene, 110–130 °C, 16–24 h.
Pharmaceutical chemistry Amide coupling Bifunctional catalysis

Key Applications for (2-((Diisopropylamino)methyl)phenyl)boronic Acid


Green Direct Amide Formation in Drug Discovery

Use (2-((Diisopropylamino)methyl)phenyl)boronic acid as a catalytic alternative to stoichiometric coupling reagents for synthesizing amide‑containing drug candidates. The catalyst operates at 5–10 mol% loading, generates only water as a by‑product, and tolerates sterically hindered amines that are often problematic for traditional methods [1][2]. This approach reduces purification burden and toxic waste, directly addressing green chemistry mandates in pharmaceutical development.

Corrosion-Free Cyclic Anhydride Production

Replace p‑toluenesulfonic acid with this mild boronic acid catalyst in the dehydration of dicarboxylic acids (e.g., phthalic acid → phthalic anhydride). The catalyst achieves comparable yields (≥70%) while eliminating corrosion of stainless‑steel reactors and suppressing the reverse hydrolysis reaction, resulting in lower capital costs and improved process safety for large‑scale anhydride manufacturing [1].

Suzuki–Miyaura Coupling to Install Latent Catalytic Motifs

Although not its primary differentiator, the compound can serve as a boronic acid partner in standard Suzuki–Miyaura couplings to introduce the 2‑(diisopropylaminomethyl)phenyl group into advanced intermediates. The resulting biaryl products carry a built‑in bifunctional aminoboronic acid motif that can be exploited in subsequent catalytic transformations or as a ligand precursor for transition‑metal catalysis [2].

Late-Stage Functionalization of Complex Carboxylic Acids

Leverage the catalyst’s mild, non‑epimerizing conditions for amide coupling of sensitive, polyfunctional carboxylic acids—common in natural product derivatization and peptide conjugates—where strong acids or coupling reagents would cause decomposition or racemization. The bifunctional mode of activation ensures high chemoselectivity for amide over ester formation even when alcohol groups are present [1].

Application
Selection Property
Validation Focus
Green Direct Amide Formation
Bifunctional catalytic mechanism
Substrate scope; atom economy; waste reduction
Corrosion-Free Anhydride Production
Mild, non-corrosive acidity
Reactor material compatibility; reverse-hydrolysis suppression
Installation of Latent Catalytic Motifs
Boronic acid handle for cross-coupling
Suzuki–Miyaura compatibility; downstream catalytic activity
Late-Stage Functionalization
Non‑epimerizing, chemoselective conditions
Sensitive substrate tolerance; amide-over-ester selectivity

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